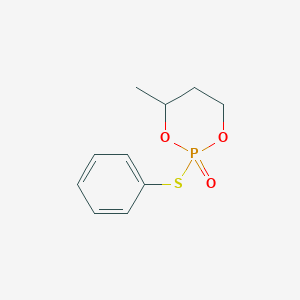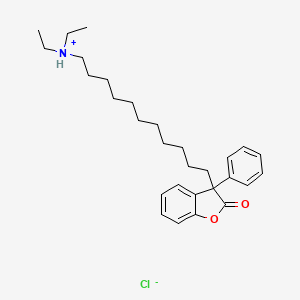
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuranone core, a phenyl group, and a long undecyl chain terminated with a diethylamino group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzofuranone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuranone ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Undecyl Chain: The undecyl chain can be attached through a series of alkylation reactions, often using halogenated intermediates.
Addition of the Diethylamino Group: The terminal diethylamino group is introduced through nucleophilic substitution reactions, typically using diethylamine as the nucleophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The benzofuranone core may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
3-(Diethylamino)propionic acid hydrochloride: Used in peptide synthesis and as a biochemical reagent.
Uniqueness
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is unique due to its long undecyl chain and the presence of both a benzofuranone core and a diethylamino group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
63917-65-7 |
|---|---|
分子式 |
C29H42ClNO2 |
分子量 |
472.1 g/mol |
IUPAC 名称 |
diethyl-[11-(2-oxo-3-phenyl-1-benzofuran-3-yl)undecyl]azanium;chloride |
InChI |
InChI=1S/C29H41NO2.ClH/c1-3-30(4-2)24-18-11-9-7-5-6-8-10-17-23-29(25-19-13-12-14-20-25)26-21-15-16-22-27(26)32-28(29)31;/h12-16,19-22H,3-11,17-18,23-24H2,1-2H3;1H |
InChI 键 |
ZTYGXAJTOOFVGB-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCCCCCCCCCCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



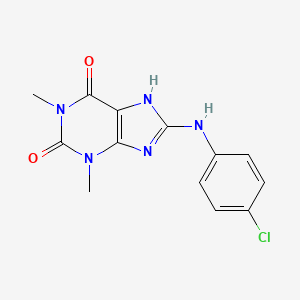
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)



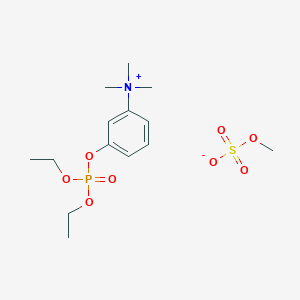


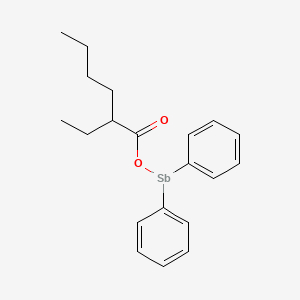
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
